molecular formula C16H15N3O3 B14917131 1,3-dimethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14917131
M. Wt: 297.31 g/mol
InChI Key: WFJJVQFYZWIRHK-FLIBITNWSA-N
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Description

1,3-Dimethyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that features both indole and pyrimidinetrione moieties. The indole structure is known for its presence in many biologically active compounds, while the pyrimidinetrione structure is often associated with various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 1,3-dimethylbarbituric acid. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dimethyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its combined indole and pyrimidinetrione structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H15N3O3/c1-9-11(10-6-4-5-7-13(10)17-9)8-12-14(20)18(2)16(22)19(3)15(12)21/h4-8,20H,1-3H3/b11-8-

InChI Key

WFJJVQFYZWIRHK-FLIBITNWSA-N

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C\C3=C(N(C(=O)N(C3=O)C)C)O

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)N(C3=O)C)C)O

Origin of Product

United States

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